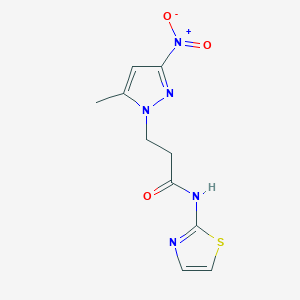
N-(2,4-dichlorophenyl)-N'-(2-thienylmethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dichlorophenyl)-N'-(2-thienylmethyl)thiourea, also known as DTT, is a synthetic compound that has been widely used in scientific research. DTT is a thiourea derivative that has been found to have various biochemical and physiological effects.
Mécanisme D'action
N-(2,4-dichlorophenyl)-N'-(2-thienylmethyl)thiourea works as a reducing agent by breaking the disulfide bonds in proteins. It reduces the disulfide bonds to sulfhydryl groups, which can then be modified or analyzed. The reducing power of N-(2,4-dichlorophenyl)-N'-(2-thienylmethyl)thiourea is due to the presence of the thiol group in its structure. N-(2,4-dichlorophenyl)-N'-(2-thienylmethyl)thiourea can also protect sulfhydryl groups in proteins from oxidation by reactive oxygen species.
Biochemical and physiological effects:
N-(2,4-dichlorophenyl)-N'-(2-thienylmethyl)thiourea has been found to have various biochemical and physiological effects. It has been shown to increase the activity of some enzymes such as alkaline phosphatase and lactate dehydrogenase. N-(2,4-dichlorophenyl)-N'-(2-thienylmethyl)thiourea has also been found to protect cells from oxidative stress and apoptosis. However, N-(2,4-dichlorophenyl)-N'-(2-thienylmethyl)thiourea can also have cytotoxic effects at high concentrations.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-dichlorophenyl)-N'-(2-thienylmethyl)thiourea is a widely used reducing agent in scientific research due to its high reducing power and low cost. It is also easy to use and can be added directly to protein samples. However, N-(2,4-dichlorophenyl)-N'-(2-thienylmethyl)thiourea can have some limitations in lab experiments. It can interfere with some assays that use thiol-reactive dyes. N-(2,4-dichlorophenyl)-N'-(2-thienylmethyl)thiourea can also have a short half-life and can lose its reducing power over time.
Orientations Futures
There are many future directions for the use of N-(2,4-dichlorophenyl)-N'-(2-thienylmethyl)thiourea in scientific research. One area of research is the development of new reducing agents with higher reducing power and longer half-life. Another area of research is the development of N-(2,4-dichlorophenyl)-N'-(2-thienylmethyl)thiourea analogs with specific properties such as cell permeability or targeting specific proteins. N-(2,4-dichlorophenyl)-N'-(2-thienylmethyl)thiourea can also be used in the development of new drugs for the treatment of diseases such as cancer and neurodegenerative disorders.
Conclusion:
In conclusion, N-(2,4-dichlorophenyl)-N'-(2-thienylmethyl)thiourea, or N-(2,4-dichlorophenyl)-N'-(2-thienylmethyl)thiourea, is a synthetic compound that has been widely used in scientific research. N-(2,4-dichlorophenyl)-N'-(2-thienylmethyl)thiourea is a reducing agent that can break disulfide bonds in proteins and protect sulfhydryl groups from oxidation. N-(2,4-dichlorophenyl)-N'-(2-thienylmethyl)thiourea has various biochemical and physiological effects and has been used in various fields of research. While N-(2,4-dichlorophenyl)-N'-(2-thienylmethyl)thiourea has some limitations in lab experiments, there are many future directions for its use in scientific research.
Méthodes De Synthèse
N-(2,4-dichlorophenyl)-N'-(2-thienylmethyl)thiourea can be synthesized by reacting 2,4-dichlorophenyl isothiocyanate with 2-thienylmethylamine in the presence of a base. The resulting product is then purified by recrystallization. N-(2,4-dichlorophenyl)-N'-(2-thienylmethyl)thiourea is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone.
Applications De Recherche Scientifique
N-(2,4-dichlorophenyl)-N'-(2-thienylmethyl)thiourea has been widely used in scientific research as a reducing agent for disulfide bonds in proteins. It is also used as a protective agent for sulfhydryl groups in proteins. N-(2,4-dichlorophenyl)-N'-(2-thienylmethyl)thiourea has been used in various fields of research such as biochemistry, molecular biology, and biotechnology.
Propriétés
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(thiophen-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2S2/c13-8-3-4-11(10(14)6-8)16-12(17)15-7-9-2-1-5-18-9/h1-6H,7H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXCMMJVHXQRDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=S)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N'-{[(2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5747867.png)
![2-[(4-ethylcyclohexyl)(propyl)amino]ethanol](/img/structure/B5747868.png)


![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N'-(3-nitrophenyl)thiourea](/img/structure/B5747900.png)
![N'-[(2,4-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5747901.png)
![5-hydroxy-2-{[(4-nitrophenyl)acetyl]amino}benzoic acid](/img/structure/B5747906.png)
![3-(2-furyl)-N-[4-(propionylamino)phenyl]acrylamide](/img/structure/B5747914.png)
![1-[(4-bromophenyl)amino]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5747938.png)



![5-methyl-N-[(phenylsulfonyl)carbonyl]-2,1,3-benzothiadiazol-4-amine](/img/structure/B5747960.png)
![2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}nicotinonitrile](/img/structure/B5747961.png)